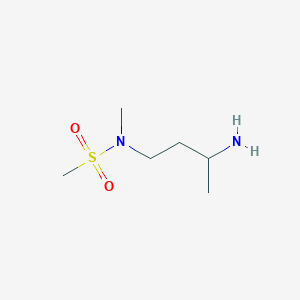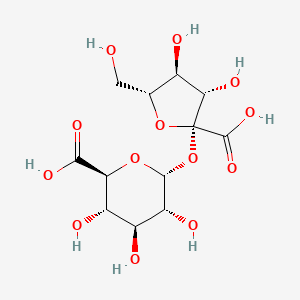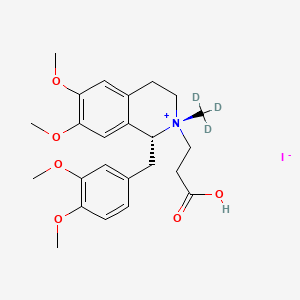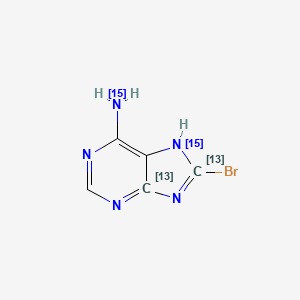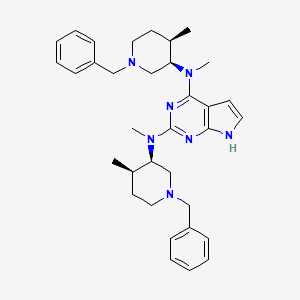
N,N'-Bis(3R,4R)-1-benzyl-4-methylpiperidin-3-yl-N,N'-dimethyl-7-deazapurine-2,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(3R,4R)-1-benzyl-4-methylpiperidin-3-yl-N,N’-dimethyl-7-deazapurine-2,6-diamine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a piperidine ring with a deazapurine moiety, making it an interesting subject for chemical and biological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3R,4R)-1-benzyl-4-methylpiperidin-3-yl-N,N’-dimethyl-7-deazapurine-2,6-diamine typically involves multiple steps, starting with the preparation of the piperidine and deazapurine intermediates. The piperidine ring can be synthesized through a series of reactions including alkylation, reduction, and cyclization. The deazapurine moiety is often prepared via nucleophilic substitution reactions on a purine precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Key considerations include the availability of starting materials, reaction yields, and the purification process to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis(3R,4R)-1-benzyl-4-methylpiperidin-3-yl-N,N’-dimethyl-7-deazapurine-2,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological targets.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N,N’-Bis(3R,4R)-1-benzyl-4-methylpiperidin-3-yl-N,N’-dimethyl-7-deazapurine-2,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R,4R,5R)-3,4-Dihydroxy-N,N’-bis[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2,5-bis(2-phenylethyl)hexanediamide: A compound with a similar structural motif but different functional groups.
Diol-Based HIV-1 Protease Inhibitor 4: Shares some structural similarities and is used in antiviral research.
Uniqueness
N,N’-Bis(3R,4R)-1-benzyl-4-methylpiperidin-3-yl-N,N’-dimethyl-7-deazapurine-2,6-diamine is unique due to its specific combination of a piperidine ring and a deazapurine moiety, which imparts distinct chemical and biological properties not found in other similar compounds.
Eigenschaften
Molekularformel |
C34H45N7 |
|---|---|
Molekulargewicht |
551.8 g/mol |
IUPAC-Name |
2-N,4-N-bis[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-2-N,4-N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C34H45N7/c1-25-16-19-40(21-27-11-7-5-8-12-27)23-30(25)38(3)33-29-15-18-35-32(29)36-34(37-33)39(4)31-24-41(20-17-26(31)2)22-28-13-9-6-10-14-28/h5-15,18,25-26,30-31H,16-17,19-24H2,1-4H3,(H,35,36,37)/t25-,26-,30+,31+/m1/s1 |
InChI-Schlüssel |
HMVNZODBSHEMTA-GJVGYNRESA-N |
Isomerische SMILES |
C[C@@H]1CCN(C[C@@H]1N(C)C2=NC(=NC3=C2C=CN3)N(C)[C@H]4CN(CC[C@H]4C)CC5=CC=CC=C5)CC6=CC=CC=C6 |
Kanonische SMILES |
CC1CCN(CC1N(C)C2=NC(=NC3=C2C=CN3)N(C)C4CN(CCC4C)CC5=CC=CC=C5)CC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


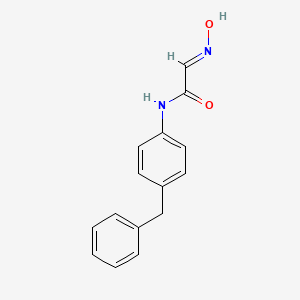

![N-Acetyl-D-[1,2,3-13C3]neuraminic Acid](/img/structure/B13843875.png)
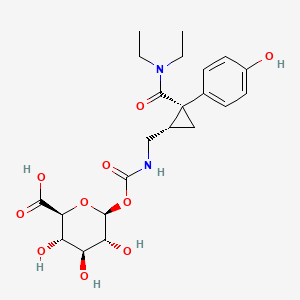
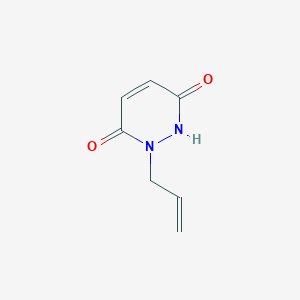
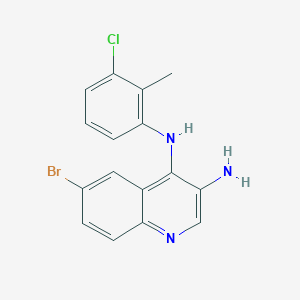
![[(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13843901.png)
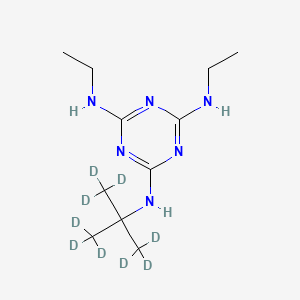
![[(4aR,6S,7R,8S,8aS)-7-benzoyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13843917.png)
